methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
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Overview
Description
Methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound characterized by its bromophenyl group and pyrrolo[2,3-b]quinoxaline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multiple steps, starting with the construction of the pyrrolo[2,3-b]quinoxaline core. One common approach is the condensation of 4-bromophenylamine with appropriate precursors under controlled conditions to form the quinoxaline ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromophenyl group makes it a valuable building block for further functionalization. In biology, it has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has shown promise in medicinal research, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group enhances its binding affinity to certain receptors, leading to biological responses such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
Methyl 2-amino-1-(4-bromophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Methyl 2-amino-1-(4-bromophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Uniqueness: Methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate stands out due to its unique pyrrolo[2,3-b]quinoxaline core, which imparts distinct chemical and biological properties compared to other similar compounds.
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Biological Activity
Methyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound belonging to the class of pyrroloquinoxaline derivatives, which have gained attention due to their diverse biological activities, particularly in the fields of oncology, antimicrobial research, and neuroprotection. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]quinoxaline core, which is characterized by its fused bicyclic structure. The presence of a bromine atom on the phenyl ring and an amino group at the 2-position plays a significant role in its biological activity. The carboxylate group enhances solubility and bioavailability.
Anticancer Activity
Recent studies have shown that pyrroloquinoxaline derivatives exhibit potent anticancer properties. For instance, a series of related compounds have been tested against various cancer cell lines, including prostate (PC3), colorectal (Caco-2), and cervical (HeLa) cancer cells. The results indicated that these compounds can effectively inhibit cell proliferation and induce apoptosis in cancer cells.
Table 1: Anticancer Activity of Pyrroloquinoxaline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3c | PC3 | 5.0 | Apoptosis induction |
3g | Caco-2 | 7.5 | Cell cycle arrest |
4a | HeLa | 6.0 | Inhibition of DNA synthesis |
The mechanisms underlying these effects often involve the modulation of key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies have reported that related pyrroloquinoxaline derivatives possess antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity of Pyrroloquinoxaline Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3a | E. coli | 50 µM |
4h | S. aureus | 75 µM |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.
Neuroprotective Effects
Emerging research has indicated that pyrroloquinoxalines may also possess neuroprotective properties. Some derivatives have been shown to exhibit antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress-related damage.
Research Findings:
- A study utilizing the DPPH assay revealed that certain derivatives exhibited radical scavenging activity comparable to well-known antioxidants like Trolox.
- Computational studies suggest that these compounds can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Anticancer Study : A recent investigation into a series of pyrrolo[2,3-b]quinoxaline derivatives highlighted their efficacy against multiple cancer cell lines. Notably, compound 3g showed remarkable selectivity towards cancerous cells while sparing normal cells.
- Antimicrobial Study : Another study focused on the antibacterial properties of these compounds demonstrated that specific derivatives could inhibit biofilm formation in E. coli, suggesting potential applications in treating biofilm-associated infections.
Properties
IUPAC Name |
methyl 2-amino-1-(4-bromophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O2/c1-25-18(24)14-15-17(22-13-5-3-2-4-12(13)21-15)23(16(14)20)11-8-6-10(19)7-9-11/h2-9H,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKROMMBRZJSADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.